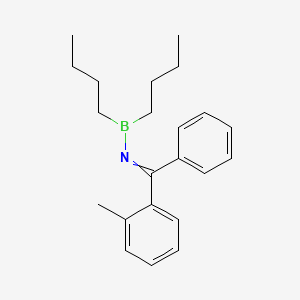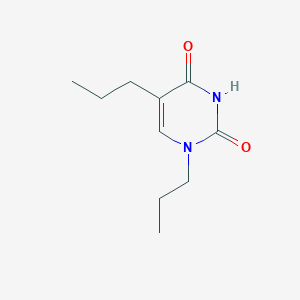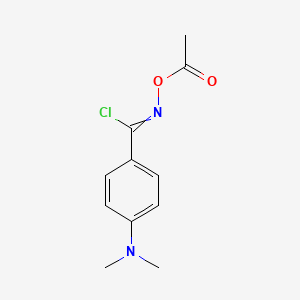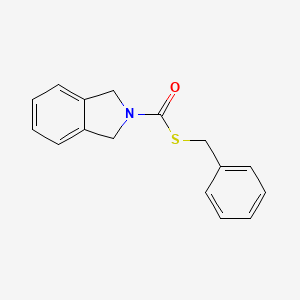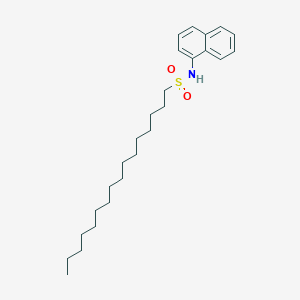
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hexadecane chain via a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with hexadecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of hexadecylamine attacks the sulfonyl chloride group, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide functionality.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Naphthalene-1-sulfonamide: Lacks the hexadecane chain, resulting in different physical and chemical properties.
Hexadecane-1-sulfonamide: Lacks the naphthalene ring, leading to different biological activities.
N-(Naphthalen-1-YL)butane-1-sulfonamide: Has a shorter alkyl chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of the naphthalene ring and the long hexadecane chain, which imparts distinct physical, chemical, and biological properties.
Eigenschaften
CAS-Nummer |
61295-94-1 |
|---|---|
Molekularformel |
C26H41NO2S |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
N-naphthalen-1-ylhexadecane-1-sulfonamide |
InChI |
InChI=1S/C26H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30(28,29)27-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22,27H,2-14,17,23H2,1H3 |
InChI-Schlüssel |
CSDIPHVZNIDIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


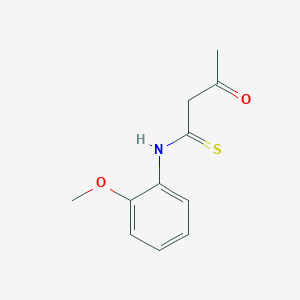
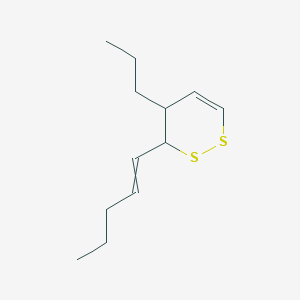
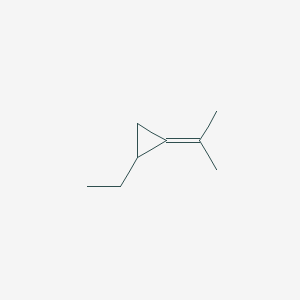
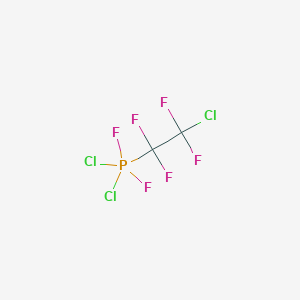
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
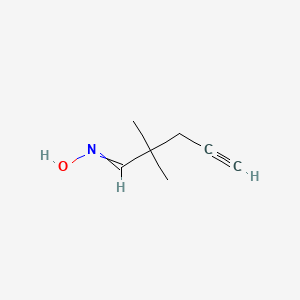
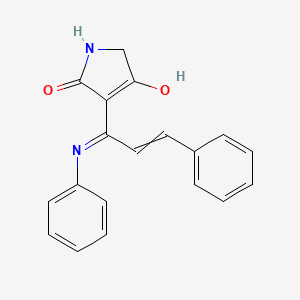
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
